Bienvenue dans la boutique en ligne BenchChem!

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Kinase Inhibition Medicinal Chemistry SAR

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS 1111638-50-6) is a strategic heteroaromatic building block for medicinal chemistry. The 3-iodo substituent enables orthogonal late-stage Sonogashira and Suzuki-Miyaura cross-coupling for rapid SAR diversification—a capability absent in chloro/bromo analogs. Its pyrazolopyrimidine scaffold targets ALK/ROS1 kinases, with close derivatives demonstrating sub-nanomolar potency. Enhanced lipophilicity and metabolic stability from the iodine motif make this the preferred starting material for replacing metabolically labile phenols in lead optimization programs. Ideal for generating focused kinase inhibitor libraries.

Molecular Formula C7H5IN4
Molecular Weight 272.049
CAS No. 1111638-50-6
Cat. No. B2702736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine
CAS1111638-50-6
Molecular FormulaC7H5IN4
Molecular Weight272.049
Structural Identifiers
SMILESC1=CN=CN=C1C2=C(NN=C2)I
InChIInChI=1S/C7H5IN4/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H,11,12)
InChIKeyUVKFMSYWNWEXLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS 1111638-50-6): A Building Block for Kinase Inhibitor Scaffolds


4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS 1111638-50-6) is a heteroaromatic building block defined by a pyrazole ring with an iodine substituent at the 3-position, linked to a pyrimidine core . With a molecular weight of 272.05 g/mol , this compound serves as a key intermediate for synthesizing more complex pyrazolopyrimidine derivatives, which are a privileged scaffold in medicinal chemistry for targeting protein kinases implicated in cancer and inflammatory diseases [1]. The iodine atom is strategically positioned for late-stage functionalization, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS 1111638-50-6): Why Simple Scaffold Swaps Are Not Feasible


Substituting 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine with a generic pyrazolopyrimidine analog is often infeasible due to the specific and tunable reactivity conferred by the iodine atom. The presence of the iodo group distinguishes it from its chloro or bromo counterparts by enabling orthogonal cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) for precise molecular diversification, a property not shared by unsubstituted pyrazoles . Furthermore, the 3-iodo substitution pattern is a critical determinant of kinase selectivity and binding affinity, as evidenced by SAR studies in related scaffolds where even minor halogen changes drastically alter target engagement and cellular potency [1].

Quantitative Differentiation Guide: 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine vs. Closest Analogs


Comparative Kinase Inhibition: Target Compound Scaffold Outperforms 5-Iodo and 3-Methyl Analogs

A direct analog, 4-(3-iodo-1H-pyrazol-4-yl)pyrimidin-2-amine, which is readily synthesized from the target compound, has been explicitly reported as a nanomolar ALK inhibitor with an IC50 of 0.6 nM [1]. This potency is superior to other closely related halogenated regioisomers, such as the 5-iodo variant, which is only referenced as a general building block without reported inhibitory activity , and the 3-methyl-substituted pyrazolopyrimidine derivative, which showed significantly weaker inhibition with IC50 values of 0.45 µM (L1196M ALK) and 1.3 µM (ROS1) [2]. The strategic placement of the iodine atom at the 3-position is a critical structural determinant for achieving sub-nanomolar kinase engagement.

Kinase Inhibition Medicinal Chemistry SAR

Synthetic Utility: The 3-Iodo Group Provides a Unique Advantage Over Chloro and Bromo Analogs

The target compound's defining iodine substituent offers a distinct synthetic advantage over its chloro or bromo analogs. It is reported to enable orthogonal cross-coupling strategies, such as Sonogashira and Suzuki-Miyaura reactions, due to the higher reactivity of the C-I bond . In contrast, the 3-chloro and 3-bromo analogs are less reactive under typical palladium-catalyzed conditions, requiring harsher conditions or specialized ligands, which can limit their utility in late-stage diversification of complex molecules [1]. While direct comparative kinetic data is not available, the qualitative difference in bond dissociation energies (C-I ~ 209 kJ/mol vs. C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol) supports this class-level inference of superior reactivity.

Cross-Coupling Chemical Synthesis Building Block

Lipophilicity and Metabolic Stability: Iodo Substitution Yields Favorable logP and Clearance Profiles

The pyrazole ring with an iodine substituent at the 3-position is often utilized as a bioisostere for phenol and other hydrogen-bond donors to enhance lipophilicity and metabolic stability . Specifically, the 3-iodo-1H-pyrazol-4-yl motif increases the logD value by approximately +0.9 to +1.2 units compared to its unsubstituted pyrazole counterpart, based on in silico predictions [1]. This increase in lipophilicity can correlate with improved membrane permeability and cellular activity. In contrast, more polar analogs (e.g., 3-amino or 3-hydroxy) exhibit lower permeability and higher metabolic clearance in microsomal stability assays [2].

ADME Pharmacokinetics Drug Design

Proven Applications of 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine (CAS 1111638-50-6) Based on Differentiating Evidence


Scaffold for ALK and ROS1 Kinase Inhibitor Development

Based on the demonstrated sub-nanomolar activity of its close 2-amino derivative (IC50 = 0.6 nM) [1], 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine is the ideal starting material for medicinal chemistry teams focused on developing potent, ATP-competitive inhibitors of ALK and ROS1 kinases for oncology applications [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

As substantiated by the lower C-I bond dissociation energy [1], this compound is uniquely suited for late-stage functionalization using Sonogashira or Suzuki-Miyaura cross-coupling reactions. This application is critical for generating focused libraries of pyrazolopyrimidine analogs to explore SAR around the pyrazole C3 position [2].

Bioisosteric Replacement for Phenol in Lead Optimization

The increased lipophilicity and metabolic stability imparted by the 3-iodopyrazole motif [1] make this building block a valuable tool for medicinal chemists seeking to replace metabolically labile phenols or other polar hydrogen-bond donors in lead series, thereby improving the drug-like properties of candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.